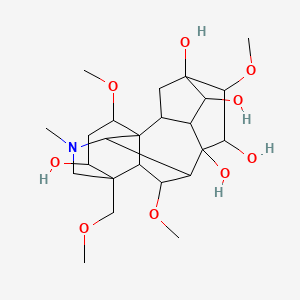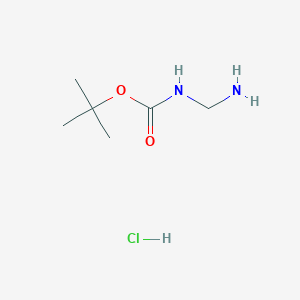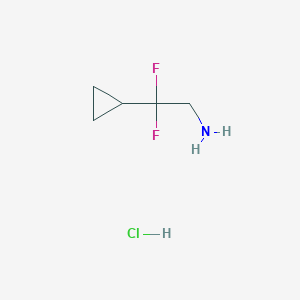
Mesaconine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesaconine is a diester-diterpenoid alkaloid found in aconite roots and is considered to be one of the most important bioactive ingredients . It has a molecular formula of C24H39NO9 .
Synthesis Analysis
Mesaconine is a main active component of the traditional Chinese medicine “Fu Zi”. The pre-clinical research of mesaconine has been completed and it is considered a novel type of anti-heart failure candidate drug with high potency, low toxicity, and a new mechanism .
Molecular Structure Analysis
Mesaconine has a complex molecular structure with 15 defined stereocenters . It is classified into diester diterpenoid alkaloids .
Chemical Reactions Analysis
Mesaconine undergoes various metabolic reactions in the body. For example, in rat blood, mesaconine metabolites were identified using ultrafast liquid chromatography and electrospray ionization mass spectrometry .
Physical And Chemical Properties Analysis
Mesaconine has a density of 1.5±0.1 g/cm3, a boiling point of 617.1±55.0 °C at 760 mmHg, and a flash point of 327.0±31.5 °C . It has 10 hydrogen bond acceptors, 5 hydrogen bond donors, and 5 freely rotating bonds .
Aplicaciones Científicas De Investigación
Traditional Chinese Medicine
Mesaconine is a key component of the traditional Chinese medicine “Fu Zi”, derived from the lateral roots of Aconitum carmichaelii . This medicine has a history of clinical applications for more than 2000 years .
Cardioactive Drug
Mesaconine has been identified as a novel type of cardiotonic lead drug . It has shown relatively high potency, low toxicity, and a new mechanism of action . This makes it a promising candidate for the development of new cardioactive drugs.
Treatment of Aconitine Poisoning
Historically, one Aconitum plant was effective in treating aconitine poisoning . Given that Mesaconine is a major component of this plant, it may play a role in this therapeutic effect.
Coronary Heart Disease
While not the key constituent of “Fu Zi”, dl-Demethylcoclaurine, another compound isolated from the roots of A. japonicum, is being developed as a diagnostic agent for coronary heart disease . Mesaconine, due to its cardioactive properties, could potentially contribute to this area of research.
Cardiac Activity Research
The search for cardioactive constituents has attracted the attention of many medicinal chemists for several decades . Mesaconine, with its proven cardiac activity, is a valuable compound for this field of research.
Drug Development
Given its high potency and low toxicity, Mesaconine is a promising lead compound for the development of new drugs . Its unique mechanism of action could potentially lead to the development of drugs with novel therapeutic effects.
Mecanismo De Acción
Mesaconine, also known as “6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol” or “(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol”, is a compound derived from the lateral roots of Aconitum carmichaelii . It has been shown to have significant cardioactive properties .
Target of Action
The primary target of mesaconine is the mitochondrial protein PINK1 . PINK1 plays a crucial role in the induction of mitophagy, a process that maintains the health of cells by removing damaged mitochondria .
Mode of Action
Mesaconine interacts with its target, PINK1, by activating it . This activation leads to the induction of mitophagy, which helps in the removal of damaged mitochondria from the cells .
Biochemical Pathways
The activation of PINK1 by mesaconine leads to the induction of mitophagy . This process is crucial in maintaining cellular health and function, as it removes damaged mitochondria, preventing them from causing further damage and dysfunction .
Pharmacokinetics
Mesaconine is well distributed in tissues, and a significant amount of the unchanged form is detected in feces . . The insufficient oral bioavailability of mesaconine may be mainly attributed to its low intestinal permeability due to a lack of lipophilicity
Direcciones Futuras
Propiedades
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPJUIKGLHLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76189547 | |
Q & A
Q1: What is the primary mechanism of action of mesaconine in the context of heart failure?
A1: Research suggests that mesaconine exerts its cardioprotective effects by activating mitophagy, a cellular process responsible for removing damaged mitochondria. Specifically, mesaconine appears to promote the restoration of mitophagy in cardiomyocytes by elevating the expression of PINK1, a key protein involved in initiating mitophagy. []
Q2: How does the processing of Aconiti Lateralis Radix Praeparata, a traditional Chinese medicine containing mesaconine, affect its chemical composition?
A2: Different processing techniques, including steaming, sand-frying, and rice swill water-bleaching, significantly influence the alkaloid profile of Aconiti Lateralis Radix Praeparata. Notably, these methods tend to reduce the concentration of diester-type alkaloids like aconitine, mesaconitine, and hypaconitine while increasing the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids like mesaconine, aconine, and hypaconine. []
Q3: What specific cardiac effects have been observed for mesaconine in experimental models?
A3: Mesaconine has demonstrated notable cardiac actions in isolated perfused bullfrog heart preparations. In a rat model of myocardial ischemia-reperfusion injury, mesaconine exhibited protective effects at a concentration of 10-9 mol/L, including improved inotropic function and left ventricular diastolic function. Interestingly, mesaconine did not appear to significantly affect heart rate in this study. []
Q4: How does the duration of decoction (traditional extraction method) influence the content of mesaconine and other alkaloids in Aconiti Lateralis Radix Praeparata?
A4: The decoction time significantly affects the alkaloid content in Aconiti Lateralis Radix Praeparata. For instance, the levels of diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine decrease rapidly during decoction and remain low after 4 hours. Conversely, the content of mesaconine, an aconine alkaloid, rises throughout the decoction process. []
Q5: What is the impact of two-way fermentation on the levels of mesaconine and other diester alkaloids in Aconitum carmichaeli?
A5: Two-way fermentation, utilizing various medicinal fungi, has been shown to considerably reduce the content of aconitine, mesaconine, and hypaconitine in Aconitum carmichaeli. This finding suggests that fermentation could be a promising biotechnological approach for detoxifying Aconitum species. []
Q6: Which chromatographic techniques have been employed for the isolation and purification of mesaconine?
A6: Macroporous resins, such as AB-8 resin, have proven effective in separating and purifying mesaconine from plant extracts. Studies have explored the optimal conditions for absorption and elution using this resin, contributing to the development of efficient purification technologies. []
Q7: Are there validated analytical methods for quantifying mesaconine in complex matrices like plant extracts or pharmaceutical formulations?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods has been extensively utilized for the quantitative determination of mesaconine. Researchers have developed and validated HPLC methods using ultraviolet (UV) detection [, ], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [, , ] to assess mesaconine levels in various samples.
Q8: Have studies investigated the potential of mesaconine to permeate across biological membranes, such as the skin?
A8: Yes, researchers have explored the transdermal delivery of mesaconine. Studies employing modified Franz diffusion cells and mouse skin models have assessed the impact of different penetration enhancers on the percutaneous absorption of mesaconine, providing insights into its transdermal delivery potential. [, ]
Q9: What is the significance of identifying mesaconine and other Aconitum alkaloids in biological samples, such as rat serum?
A9: Detecting mesaconine and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Studies employing techniques like LC-MS/MS have successfully identified mesaconine and other Aconitum alkaloids in rat serum, contributing to the elucidation of its pharmacokinetic characteristics. [, ]
Q10: Has the chemical stability of mesaconine been evaluated, and what are the implications for its storage and formulation?
A10: While specific studies on mesaconine stability are limited in the provided research, investigations into the stability of Aconiti Radix Cocta, a processed Aconitum product, offer insights. Research suggests that high temperatures can negatively impact the stability of Aconitum preparations, highlighting the importance of appropriate storage conditions. []
Q11: How does the presence of other herbs in traditional formulations impact the levels of mesaconine and other active compounds?
A11: Studies analyzing traditional Chinese medicine decoctions containing Aconitum alongside other herbs, such as Ephedra Herba, have shown that the presence of these additional herbs can influence the content of mesaconine and other active constituents. These findings underscore the complex interactions between components in traditional herbal formulations. []
Q12: Have any unique structural analogs of mesaconine been identified in Aconitum species, and what are their potential bioactivities?
A12: Phytochemical investigations have led to the discovery of novel aconitine-type C19-diterpenoid alkaloids structurally related to mesaconine, such as N-deethylaconine and beiwutinine, in Aconitum carmichaeli. These compounds, alongside mesaconine, have demonstrated notable cardiac activities. [, ]
Q13: What structural features of C19-diterpenoid alkaloids, including mesaconine, are important for their cardiac activity?
A13: Structure-activity relationship (SAR) studies on C19-diterpenoid alkaloids suggest that specific structural elements are crucial for their cardiac effects. These features include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Notably, the presence of an α-hydroxyl group at C-3 appears to enhance their cardiac activity. []
Q14: How does the removal of stems from Aconitum kusnezoffii affect the content of mesaconine and other alkaloids?
A14: Removing the stems from Aconitum kusnezoffii significantly reduces the total alkaloid content, including mesaconine, aconitine, and hypaconitine. This finding supports the practice of removing stems during processing to minimize toxicity. []
Q15: Have any studies investigated the potential for mesaconine to interact with drug-metabolizing enzymes?
A15: While the provided research doesn't directly address mesaconine's interaction with drug-metabolizing enzymes, one study explored the effect of Terminalia chebula (a plant often used in combination with Aconitum) on the metabolism of aconitine, mesaconine, and hypaconitine. The results indicated that Terminalia chebula had a slight inhibitory effect on the metabolism of these alkaloids in rat liver microsomes, suggesting potential herb-drug interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
